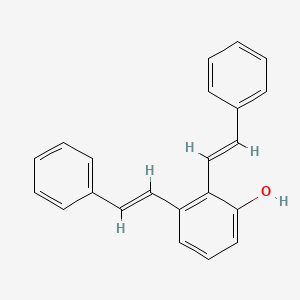

Bis(2-phenylvinyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-phenylvinyl)phenol is an organic compound with the molecular formula C22H18O It is characterized by the presence of two phenylvinyl groups attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-phenylvinyl)phenol typically involves the reaction of phenol with styrene derivatives under specific conditions. One common method includes the use of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the addition of phenylvinyl groups to the phenol core . The reaction is usually carried out in a solvent like toluene, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis protocols. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant is a mild and efficient method . This approach avoids the use of toxic reagents and harsh conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenylvinyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The phenylvinyl groups can be reduced to form the corresponding ethyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Ethyl-substituted phenols.

Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Bis(2-phenylvinyl)phenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Investigated for its potential antioxidant properties due to the phenolic group.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of bis(2-phenylvinyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Bis(2-phenylvinyl)phenol can be compared with other bisphenols, such as:

Bisphenol A (BPA): Widely used in the production of plastics and resins.

Bisphenol S (BPS): Used as a substitute for BPA in various applications.

Bisphenol F (BPF): Another BPA alternative with similar applications and health concerns.

List of Similar Compounds

- Bisphenol A (BPA)

- Bisphenol S (BPS)

- Bisphenol F (BPF)

- Bisphenol AF

- Bisphenol AP

- Bisphenol B

Biological Activity

Bis(2-phenylvinyl)phenol, a compound belonging to the class of stilbenes, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its stilbene-like structure, which contributes to its biological properties. The compound features two phenyl groups connected by a vinyl linkage and a hydroxyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, one derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), showed significant pro-apoptotic activity in glioma and breast cancer cell lines (MDA-MB-231) by increasing levels of cleaved caspases and decreasing anti-apoptotic proteins like Bcl-2 .

- Antioxidant Activity : The compound has been reported to possess free radical scavenging abilities, contributing to its potential protective effects against oxidative stress-related diseases .

The anticancer activity of this compound derivatives appears to be mediated through several mechanisms:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by modulating caspase activity. Increased levels of cleaved caspases (caspase-3 and -9) were observed in treated cancer cells, indicating the activation of apoptotic signaling .

- Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest at specific phases, thereby inhibiting proliferation in various cancer cell lines .

- Inhibition of Inflammatory Pathways : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways involved in inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in glioma and breast cancer cells | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits inflammatory cytokines |

Table 2: Case Studies on Anticancer Activity

| Study | Cell Line | Treatment Concentration | Key Findings |

|---|---|---|---|

| KTH-13-t-Bu Study | C6 Glioma | 10 µM | Increased apoptosis via caspase activation |

| MDA-MB-231 Study | Breast Cancer | 20 µM | Significant reduction in cell viability |

| HeLa Cells | Cervical Cancer | 15 µM | Induced cell cycle arrest |

Properties

CAS No. |

30498-86-3 |

|---|---|

Molecular Formula |

C22H18O |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2,3-bis[(E)-2-phenylethenyl]phenol |

InChI |

InChI=1S/C22H18O/c23-22-13-7-12-20(16-14-18-8-3-1-4-9-18)21(22)17-15-19-10-5-2-6-11-19/h1-17,23H/b16-14+,17-15+ |

InChI Key |

QFJLGRCDVFOSJG-YXLFCKQPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)O)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.